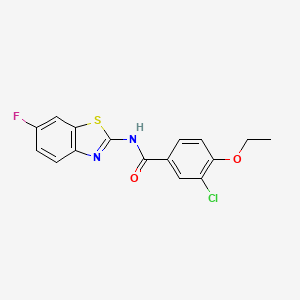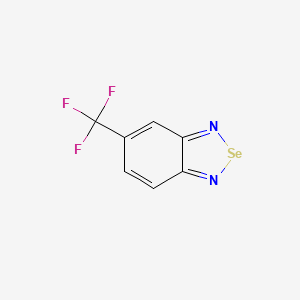
5-(Trifluoromethyl)-2,1,3-benzoselenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-2,1,3-benzoselenadiazole is an organoselenium compound characterized by the presence of a trifluoromethyl group attached to a benzoselenadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-2,1,3-benzoselenadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,1,3-benzoselenadiazole with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and elevated temperatures
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides .
Scientific Research Applications
5-(Trifluoromethyl)-2,1,3-benzoselenadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2,1,3-benzoselenadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells, leading to cell death. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)-2,1,3-benzothiadiazole
- 5-(Trifluoromethyl)-2,1,3-benzoxadiazole
- 5-(Trifluoromethyl)-2,1,3-benzotriazole
Comparison: Compared to these similar compounds, 5-(Trifluoromethyl)-2,1,3-benzoselenadiazole exhibits unique properties due to the presence of selenium. Selenium imparts distinct electronic and steric effects, influencing the compound’s reactivity and biological activity. For example, the selenadiazole derivative may show different pharmacokinetic properties and enhanced biological activity compared to its sulfur or oxygen analogs .
Properties
Molecular Formula |
C7H3F3N2Se |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
5-(trifluoromethyl)-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C7H3F3N2Se/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H |
InChI Key |
SWVHBHIUSHXYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=N[Se]N=C2C=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,6-trimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11499297.png)
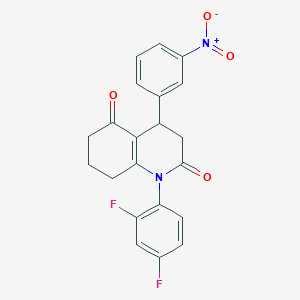
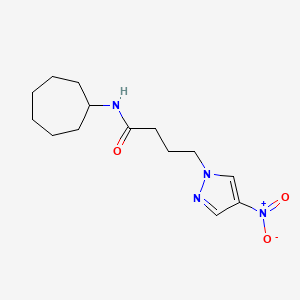
![{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11499316.png)

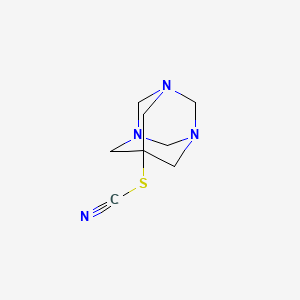
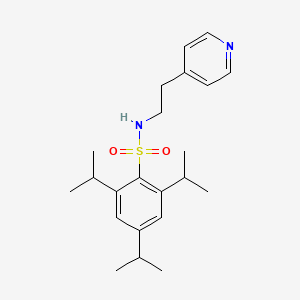
![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11499352.png)
![N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide](/img/structure/B11499357.png)
![7-(2,3-dihydro-1H-indol-1-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499366.png)
![4-{[2-Carboxy-1-(4-ethoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B11499372.png)
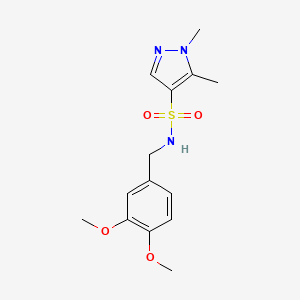
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B11499383.png)
